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molecular formula C14H13ClN2O3 B8758751 6-Chloro-n-(2,4-dimethoxyphenyl)nicotinamide CAS No. 224817-07-6

6-Chloro-n-(2,4-dimethoxyphenyl)nicotinamide

Cat. No. B8758751
M. Wt: 292.72 g/mol
InChI Key: IYHABNQNOJTSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794397B2

Procedure details

The title compound was prepared from 6-chloronicotinoyl chloride and 2,4-dimethoxyaniline as described in Example 1. The reaction mixture was filtered to remove the precipitate and the filtrate was evaporated. The resulting solid was purified by CH2Cl2/hexane recrystallization to give a light purple solid in a yield of 59%. 1H NMR (DMSO-d6): 9.77 (s, 1H), 8.93 (s, 1H), 8.35-8.31 (m, 1H), 7.68 (d, J=7.8, 1H), 7.46 (d, J=9.0, 1H), 6.67 (d, J=2.4, 1H), 6.57-6.53 (m, 1H), 3.80 (s, 3H), 3.78 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[CH3:11][O:12][C:13]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:14]=1[NH2:15]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:15][C:14]2[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[CH:19][C:13]=2[O:12][CH3:11])=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by CH2Cl2/hexane recrystallization
CUSTOM
Type
CUSTOM
Details
to give a light purple solid in a yield of 59%

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)NC1=C(C=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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